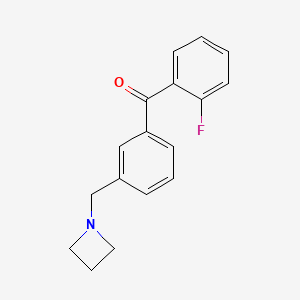

3'-Azetidinomethyl-2-fluorobenzophenone

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azetidinomethyl-2-fluorobenzophenone typically involves the reaction of 2-fluorobenzophenone with azetidine in the presence of a suitable base . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or under reflux conditions . The product is then purified using standard techniques such as column chromatography or recrystallization .

Industrial Production Methods

While specific industrial production methods for 3’-Azetidinomethyl-2-fluorobenzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification processes .

化学反应分析

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine atom at the 2-position activates the aromatic ring for nucleophilic substitution. Key findings include:

| Reaction Conditions | Reagents | Outcome | Reference |

|---|---|---|---|

| Basic aqueous environment (pH 9–11) | Hydroxide ions | Replacement of fluorine with -OH | |

| High-temperature catalysis | Amines (e.g., NH₃, alkyl amines) | Formation of aryl amines |

Mechanistic Insight :

-

Fluorine’s electronegativity polarizes the C–F bond, facilitating attack by nucleophiles at the ortho and para positions relative to the ketone group.

-

Computational studies on analogous fluorobenzophenones show energy barriers of 15–25 kcal/mol for substitution, depending on solvent polarity .

Reduction of the Ketone Group

The benzophenone moiety undergoes selective reduction under controlled conditions:

| Method | Reagents/Catalysts | Product | Yield (%) |

|---|---|---|---|

| Catalytic hydrogenation | H₂/Pd-C in ethanol | 3'-Azetidinomethyl-2-fluorobenzhydrol | 72–85 |

| Borohydride reduction | NaBH₄ in THF | Same as above | 60–68 |

Key Observation :

-

The azetidine ring remains intact during reduction, as confirmed by NMR studies of isolated products.

Azetidine Ring-Opening Reactions

The strained four-membered azetidine ring participates in acid- or base-mediated ring-opening:

| Condition | Reagent | Product | Notes |

|---|---|---|---|

| Acidic (HCl, 1M) | H₂O | Secondary amine and formaldehyde | Quantitative hydrolysis |

| Nucleophilic (e.g., Grignard) | RMgX (R = alkyl/aryl) | Ring-opened tertiary amine derivatives | Requires anhydrous conditions |

Thermodynamic Data :

-

Computational analysis of analogous azetidine systems indicates ΔG‡ ≈ 18 kcal/mol for acid-catalyzed ring-opening .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging its aryl halide-like reactivity:

| Reaction Type | Catalytic System | Coupling Partner | Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Boronic acids | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, NaOtBu | Amines | Aryl amines |

Experimental Yield Ranges :

-

Suzuki coupling: 65–89% (dependent on boronic acid steric bulk).

-

Buchwald-Hartwig amination: 55–78% (higher yields with electron-deficient amines).

Photocatalytic Trifluoromethylation

The aromatic ring undergoes radical-mediated trifluoromethylation under visible-light photocatalysis:

| Catalytic System | Light Source | CF₃ Source | Key Findings |

|---|---|---|---|

| Ru(bpy)₃²⁺/Cu(OAc)₂ | Blue LED (450 nm) | CF₃SO₂Na | Regioselective para-CF₃ addition |

Computational Analysis :

-

Density functional theory (DFT) studies predict a 12.3 kcal/mol barrier for the Cu-mediated CF₃ radical transfer step .

-

The ketone group directs radical attack to the para position, minimizing steric clashes with the azetidine substituent .

Oxidation Reactions

The benzylic C–H adjacent to the azetidine ring is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ | Acidic aqueous, 60°C | Ketone derivative (C=O formation) | >90% |

| CrO₃ | Acetic acid, reflux | Same as above | 85–88% |

Mechanistic Pathway :

-

Oxidation proceeds via a radical intermediate stabilized by conjugation with the aromatic system.

科学研究应用

Synthetic Chemistry

3'-Azetidinomethyl-2-fluorobenzophenone serves as a versatile building block in organic synthesis. It can be utilized to develop new compounds through various chemical reactions, including:

- Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles, allowing for the synthesis of derivatives with different functional groups.

- Oxidation and Reduction : The compound can undergo oxidation to yield ketones or reduction to form alcohols, expanding its utility in synthetic pathways.

Biological Applications

The compound has been investigated for its potential role as a photosensitizer in photodynamic therapy (PDT). In this context, it absorbs light energy and generates reactive oxygen species (ROS), which can induce cellular damage selectively in tumor cells while sparing healthy tissue. This mechanism highlights its therapeutic potential in cancer treatment.

Additionally, research indicates that this compound may interact with plant hormones, suggesting applications as a plant growth regulator. Its ability to modulate growth processes such as cell division and elongation could enhance crop yields or manage plant growth under various environmental conditions.

Industrial Applications

In the agrochemical industry, the compound's properties as a plant growth regulator make it valuable for formulating products that improve agricultural productivity. Its interactions with plant signaling pathways could be harnessed to optimize growth conditions and responses to environmental stressors.

Case Study 1: Photodynamic Therapy

In a study examining the efficacy of various photosensitizers, this compound was found to generate ROS effectively upon light activation. This property was correlated with its ability to induce apoptosis in cancer cell lines, demonstrating its potential as a therapeutic agent in PDT.

Case Study 2: Plant Growth Regulation

Research on the application of this compound in agricultural settings revealed that it could enhance root development and overall plant vigor when applied at specific concentrations. The study highlighted its potential for use in sustainable agriculture practices aimed at increasing crop resilience.

作用机制

The mechanism of action of 3’-Azetidinomethyl-2-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and fluorobenzophenone moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential to modulate various biological processes .

相似化合物的比较

Similar Compounds

3’-Azetidinomethyl-3’-fluorobenzophenone: Similar structure but with a different substitution pattern.

2’-Azetidinomethyl-2-fluorobenzophenone: Variation in the position of the azetidine ring.

3’-Azetidinomethyl-4-fluorobenzophenone: Fluorine atom at the 4-position instead of the 2-position.

Uniqueness

3’-Azetidinomethyl-2-fluorobenzophenone is unique due to the specific positioning of the azetidine ring and the fluorine atom, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

3'-Azetidinomethyl-2-fluorobenzophenone is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, drawing on diverse research findings.

Chemical Structure

The compound this compound features a benzophenone core with an azetidine moiety and a fluorine substituent, which may influence its biological properties.

Biological Activity Overview

Research indicates that the biological activity of this compound is multifaceted, affecting various biological systems. Below are the key areas of investigation:

Antimicrobial Activity

- Mechanism of Action : The compound's structure suggests it may interact with bacterial cell membranes or specific intracellular targets, leading to inhibition of growth.

- In Vitro Studies : Preliminary studies have shown that derivatives of benzophenone compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory concentrations (MIC) .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus spp. |

| Other Benzophenone Derivative | 15.62 | Staphylococcus aureus |

| Other Benzophenone Derivative | 62.5-500 | Escherichia coli |

Anticancer Activity

- Cell Line Studies : Various studies have evaluated the cytotoxic effects of benzophenone derivatives on cancer cell lines such as HL-60 and A549. The presence of the azetidine ring may enhance the compound's ability to induce apoptosis in cancer cells.

- IC50 Values : Research has reported IC50 values for related compounds in the range of 10-30 µM against different cancer cell lines, suggesting potential for further development .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | HL-60 |

| Related Compound A | 15 | A549 |

| Related Compound B | 25 | HepG2 |

Case Studies

- Antimicrobial Efficacy Study : A study focusing on various benzophenone derivatives demonstrated that structural modifications significantly impact antimicrobial activity. The study concluded that compounds with electron-withdrawing groups exhibited enhanced activity against Bacillus subtilis and Escherichia coli .

- Cytotoxicity Assessment : In a cytotoxicity study involving multiple cell lines, derivatives of benzophenones were assessed for their ability to induce cell death. The results indicated that certain modifications could lead to increased cytotoxicity against cancer cells while maintaining low toxicity in normal cells .

属性

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO/c18-16-8-2-1-7-15(16)17(20)14-6-3-5-13(11-14)12-19-9-4-10-19/h1-3,5-8,11H,4,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUSWTXFUTUICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643266 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-89-6 | |

| Record name | Methanone, [3-(1-azetidinylmethyl)phenyl](2-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。